5-(furan-2-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Description

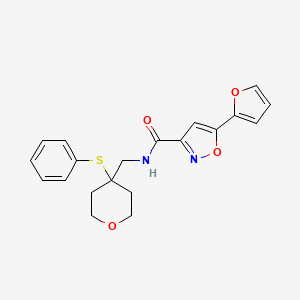

The compound 5-(furan-2-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide features a central isoxazole ring substituted at position 3 with a carboxamide group and at position 5 with a furan-2-yl moiety. The carboxamide is further functionalized with a tetrahydro-2H-pyran scaffold bearing a phenylthio substituent at the 4-position.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c23-19(16-13-18(26-22-16)17-7-4-10-25-17)21-14-20(8-11-24-12-9-20)27-15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXDCPLRDBGKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the isoxazole ring is known to enhance binding affinity to specific enzymes and receptors, potentially modulating their activity. The furan and phenylthio groups may also contribute to its lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan moieties have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on the compound is limited, the structural similarities suggest potential antimicrobial effects.

Anticancer Potential

Research has highlighted the anticancer potential of isoxazole derivatives. A study focused on pyridine derivatives indicated that modifications in the isoxazole structure could enhance cytotoxicity against cancer cell lines . While direct studies on this compound are sparse, the underlying mechanisms involving apoptosis induction and cell cycle arrest are promising avenues for investigation.

Case Studies

- Antiviral Activity : In a related study, compounds similar to this isoxazole derivative were evaluated for their inhibitory effects on viral proteases, demonstrating IC50 values in the low micromolar range . This suggests that modifications in the structure could lead to enhanced antiviral properties.

- Cytotoxicity Assessment : In vitro assays have been conducted to evaluate cytotoxicity against various cancer cell lines. Compounds with similar functional groups exhibited CC50 values greater than 100 μM, indicating low toxicity at therapeutic doses .

Data Tables

| Study Focus | Compound Tested | IC50 (μM) | CC50 (μM) |

|---|---|---|---|

| Antiviral Activity | F8–B22 (related compound) | 1.55 | >100 |

| Cytotoxicity | Various furan derivatives | N/A | >100 |

| Antimicrobial Activity | S-triazine derivatives | N/A | N/A |

Scientific Research Applications

The compound 5-(furan-2-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and documented case studies.

Structure and Composition

The molecular formula for the compound is , with a molecular weight of approximately 287.31 g/mol. The structural components include:

- Furan ring : Contributes to biological activity.

- Isoxazole moiety : Associated with various pharmacological properties.

- Tetrahydropyran : Enhances solubility and bioavailability.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its unique structural features. Research indicates that derivatives of isoxazole compounds exhibit significant biological activities, including:

- Antiviral properties : Studies have demonstrated that isoxazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Anticancer activity : Certain isoxazole compounds have been reported to induce apoptosis in cancer cells, suggesting potential use in oncology .

Case Study: Antiviral Activity

A study evaluated various isoxazole derivatives against viral infections. The compound exhibited IC50 values indicating effective inhibition of viral replication, comparable to established antiviral agents .

Agricultural Science

The furan and isoxazole moieties are known for their pesticidal properties. Compounds similar to the one have been explored for:

- Herbicidal activity : Research has indicated that furan-containing compounds can disrupt plant growth regulators, leading to herbicidal effects.

- Insecticidal properties : The incorporation of the tetrahydropyran structure may enhance insecticidal efficacy against common agricultural pests.

Case Study: Herbicidal Activity

In a controlled environment, compounds with similar structures were tested against common weeds, showing significant growth inhibition at low concentrations, thus supporting their potential as environmentally friendly herbicides .

Material Science

The unique chemical structure allows for potential applications in material science, particularly in developing:

- Polymers : Incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties.

- Nanomaterials : Its chemical reactivity can facilitate the synthesis of functionalized nanoparticles for various applications.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights : The phenylthio group in the main compound may confer unique electronic or steric effects compared to sulfamoyl (LMM11) or pyrazole () substituents.

- Data Limitations: No direct biological or pharmacokinetic data are available for the main compound, necessitating further empirical studies.

- Synthesis Pathways : Analogous compounds (e.g., ) suggest feasible routes for synthesizing the main compound via oxime cyclization or carboxamide coupling .

Q & A

Q. What are the common synthetic routes for 5-(furan-2-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Cyclization of isoxazole precursors with furan-containing intermediates under controlled temperatures (e.g., 60–80°C) .

- Amide coupling between the isoxazole-3-carboxylic acid derivative and the tetrahydro-2H-pyran-4-ylmethylamine moiety, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Thioether formation to introduce the phenylthio group via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) and catalysts like CuI . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), reaction time optimization (to minimize side products), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., furan protons at δ 6.3–7.2 ppm, isoxazole carbonyl at ~160 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% typical for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.15) and detects synthetic byproducts .

- FT-IR : Identifies key bonds (e.g., C=O stretch at ~1680 cm⁻¹ for the amide group) .

Q. What structural features of this compound suggest potential biological activity?

- The isoxazole ring is a known pharmacophore for kinase inhibition, while the furan moiety enhances π-π stacking with aromatic residues in enzyme active sites .

- The tetrahydro-2H-pyran scaffold improves metabolic stability, and the phenylthio group may modulate lipophilicity for membrane penetration .

- The amide linker provides hydrogen-bonding capacity, critical for target engagement .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole ring formation be addressed in synthetic workflows?

- Computational modeling (e.g., DFT calculations) predicts favorable transition states for cyclization, guiding reagent selection (e.g., nitrile oxides vs. acetylene dipolarophiles) .

- Microwave-assisted synthesis reduces reaction times and improves regioselectivity by enabling precise temperature control .

- Protecting group strategies (e.g., TBS for hydroxyls) prevent undesired side reactions during multi-step syntheses .

Q. What methodologies are recommended for analyzing contradictions between in vitro bioactivity data and computational predictions?

- Dose-response reassays : Validate initial activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives .

- Molecular dynamics simulations : Probe protein-ligand interactions under physiological conditions to identify discrepancies (e.g., solvation effects or conformational flexibility not captured in docking studies) .

- Metabolite profiling : Assess off-target effects or metabolic instability using LC-MS/MS, which may explain reduced efficacy in vitro .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific biological targets?

- Substituent variation : Replace the phenylthio group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding to hydrophobic pockets .

- Scaffold hopping : Substitute tetrahydro-2H-pyran with piperidine or morpholine rings to alter steric and electronic properties .

- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can formulation strategies address them?

- Low solubility : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .

- Rapid clearance : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) for quantitative whole-body autoradiography (QWBA) to assess organ-specific accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.